(2-Oxiranylmethoxyethoxy)-acetic acid benzyl ester
Overview
Description
(2-Oxiranylmethoxyethoxy)-acetic acid benzyl ester is a chemical compound with the following structural formula:
Here, Ph represents the benzyl group. The compound contains an epoxy (oxirane) ring and an acetic acid ester group.
Synthesis Analysis
The synthesis of this compound involves the reaction of (2,3-epoxypropoxy)-acetic acid with benzyl alcohol . The reaction proceeds via nucleophilic substitution of the epoxy group by the benzyl alcohol, resulting in the formation of the benzyl ester.
Molecular Structure Analysis
The molecular structure consists of a linear aliphatic chain with an oxirane ring and a benzyl ester group. The oxirane ring provides reactivity, while the benzyl ester imparts stability.
Chemical Reactions Analysis
- Hydrolysis : The benzyl ester can undergo hydrolysis in the presence of water or an aqueous base, yielding the corresponding carboxylic acid and benzyl alcohol.
- Ring Opening : The oxirane ring can be opened under acidic or basic conditions, leading to the formation of hydroxyl-functionalized compounds.
Physical And Chemical Properties Analysis
- Physical State : (2-Oxiranylmethoxyethoxy)-acetic acid benzyl ester is likely a colorless to pale yellow liquid.
- Melting Point : The melting point is approximately X°C (specific value to be determined experimentally).
- Solubility : It is soluble in common organic solvents like acetone, dichloromethane, and ethyl acetate.
- Stability : The compound is stable under ambient conditions but may be sensitive to light and heat.
Safety And Hazards
- Toxicity : The compound should be handled with care due to potential toxicity. Use appropriate personal protective equipment.
- Irritant : It may cause skin and eye irritation.
- Environmental Impact : Dispose of it properly according to local regulations.
Future Directions
Research avenues include:
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Functionalization : Explore derivatization strategies to modify its properties.
- Process Optimization : Optimize synthesis routes for scalability and efficiency.
properties
IUPAC Name |
benzyl 2-[2-(oxiran-2-ylmethoxy)ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c15-14(19-8-12-4-2-1-3-5-12)11-17-7-6-16-9-13-10-18-13/h1-5,13H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPNEDIJCSENGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxiranylmethoxyethoxy)-acetic acid benzyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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